

# Cemsidomide (CFT7455) discovery and development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cemsidomide**

Cat. No.: **B12406830**

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and Development of **Cemsidomide** (CFT7455)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cemsidomide** (CFT7455) is a novel, orally bioavailable, and highly potent monofunctional degradation activating compound (MonoDAC™) designed to selectively target the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation.<sup>[1]</sup> By acting as a molecular glue, **Cemsidomide** binds with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), inducing the degradation of IKZF1 and IKZF3, which are critical for the survival of malignant B-cells.<sup>[1]</sup> This targeted protein degradation mechanism confers both direct anti-tumor and immunomodulatory effects, positioning **Cemsidomide** as a promising therapeutic for hematologic malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).<sup>[1][2]</sup> Preclinical and clinical studies have highlighted its superior potency over existing immunomodulatory drugs (IMiDs) and its efficacy in heavily pre-treated and IMiD-resistant patient populations.<sup>[1][3]</sup> This guide provides a comprehensive technical overview of **Cemsidomide**'s discovery, mechanism of action, preclinical and clinical development, and the key experimental methodologies used in its evaluation.

## Mechanism of Action

**Cemsidomide** leverages the cell's intrinsic ubiquitin-proteasome system to achieve selective degradation of its targets.<sup>[1]</sup> The process involves several key steps:

- High-Affinity Binding to Cereblon (CRBN): **Cemsidomide** binds with high affinity to CRBN, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1] This binding is significantly more potent than that of approved IMiDs like pomalidomide.[3]
- Neo-Substrate Recruitment: The binding of **Cemsidomide** to CRBN allosterically modifies the ligase's surface, creating a novel interface that specifically recruits the neo-substrates IKZF1 and IKZF3.[1][4]
- Ubiquitination and Proteasomal Degradation: The formation of this ternary complex (**Cemsidomide**-CRBN-IKZF1/3) allows the CRL4-CRBN complex to polyubiquitinate IKZF1 and IKZF3, marking them for recognition and degradation by the 26S proteasome.[1][5]
- Downstream Anti-Tumor Effects: The depletion of IKZF1 and IKZF3 leads to two primary anti-cancer effects:
  - Direct Tumor Cell Killing: In malignant B-cells, the loss of these essential transcription factors downregulates key oncogenes like IRF4 and MYC, leading to cell cycle arrest and apoptosis.[3][6]
  - Immunomodulation: The degradation of IKZF1/3 in immune cells, such as T-cells, results in their activation and proliferation, enhancing the anti-tumor immune response through increased production of cytokines like IL-2.[1]





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [c4therapeutics.com](http://c4therapeutics.com) [c4therapeutics.com]
- 3. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 4. [ir.c4therapeutics.com](http://ir.c4therapeutics.com) [ir.c4therapeutics.com]
- 5. [c4therapeutics.com](http://c4therapeutics.com) [c4therapeutics.com]
- 6. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cemsidomide (CFT7455) discovery and development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12406830#cemsidomide-cft7455-discovery-and-development\]](https://www.benchchem.com/product/b12406830#cemsidomide-cft7455-discovery-and-development)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)